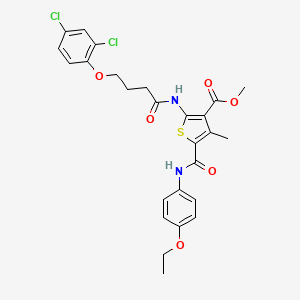
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride typically involves the reaction of triphenylphosphine with (4-chlorobenzyl) chloride. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorobenzyl group.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding benzyl alcohols or carboxylic acids .
Scientific Research Applications
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of β-amyloid plaque ligands, selective norbornane-type aspartate analog inhibitors of glutamate transporter, and pyrethroids with insecticidal activity
Biology: The compound is utilized in the development of ligands for β-amyloid plaques, which are relevant in Alzheimer’s disease research
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, such as antifungal agents and inhibitors of specific biological pathways
Industry: The compound is used in the production of insecticides and other agrochemicals
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and receptors involved in biological processes, such as the inhibition of glutamate transporters .
Comparison with Similar Compounds
Similar Compounds
- (Cyanomethyl)triphenylphosphonium chloride
- (Chloromethyl)triphenylphosphonium chloride
- Tetraphenylphosphonium chloride
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenyl)methyl-triphenylphosphanium;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its chlorobenzyl group provides additional reactivity compared to other similar compounds, making it a valuable reactant in various synthetic applications .
Properties
Molecular Formula |
C25H22Cl2P+ |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1; |
InChI Key |
RAHOAHBOOHXRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)









